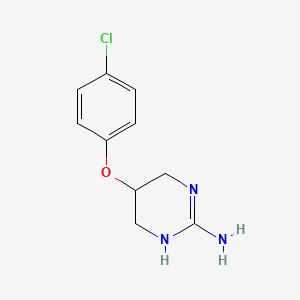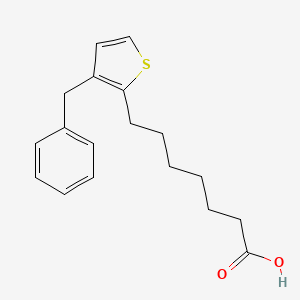![molecular formula C14H20N2O B12538177 3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide CAS No. 654648-05-2](/img/structure/B12538177.png)
3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring substituted with two methyl groups at the 3 and 4 positions, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the benzamide moiety.
Substitution Products: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: It serves as a tool for studying biochemical pathways and enzyme interactions.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
CAS No. |
654648-05-2 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide |
InChI |
InChI=1S/C14H20N2O/c1-10-9-16-7-6-14(10,2)12-5-3-4-11(8-12)13(15)17/h3-5,8,10,16H,6-7,9H2,1-2H3,(H2,15,17)/t10-,14+/m0/s1 |
InChI Key |
UGXCLOMQBJPTGF-IINYFYTJSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@@]1(C)C2=CC=CC(=C2)C(=O)N |
Canonical SMILES |
CC1CNCCC1(C)C2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


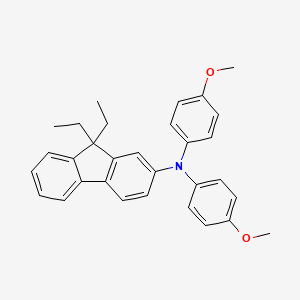
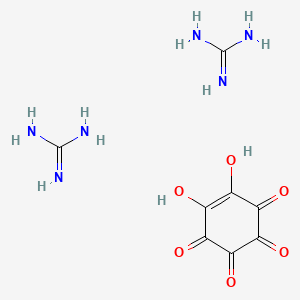
![2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12538108.png)

![4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12538121.png)

![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)
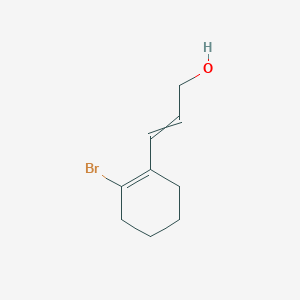
![4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid](/img/structure/B12538139.png)
![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)

